molecular formula C7H11F5 B12088871 Pentafluoroheptane CAS No. 118559-22-1

Pentafluoroheptane

Cat. No.: B12088871
CAS No.: 118559-22-1
M. Wt: 190.15 g/mol
InChI Key: YMNLYYZYAGQZLM-UHFFFAOYSA-N
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Description

Pentafluoroheptane refers to a group of fluorinated hydrocarbons characterized by a seven-carbon alkane backbone with five fluorine substituents. The specific structure and properties vary depending on the substitution pattern and functional groups. Two primary derivatives are highlighted in the literature:

2,3,4,5,6-Pentafluoroheptane: A fully saturated alkane with fluorine atoms at positions 2–2. This compound is synthesized via stereoselective reduction of diastereomeric ditosylates using LiAlH₄, yielding volatile alkanes (17a-c) with distinct conformational behaviors . Computational studies reveal twisted and extended conformations, with energy differences as low as 1.4 kcal/mol, influencing solid-state packing .

1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione: A β-diketone derivative (C₉H₉F₅O₂) with fluorine atoms at positions 1, 1, 1, 2, 2 and methyl groups at position 3. This compound (99% purity) serves as a fluorinated building block for synthesizing heterocycles like pyrazoles, with applications in medicinal chemistry .

Preparation Methods

Synthetic Routes::

    Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:

    Direct Fluorination of Heptane: Heptane+7HFThis compound+6HF\text{Heptane} + 7\text{HF} \rightarrow \text{this compound} + 6\text{HF} Heptane+7HF→this compound+6HF

    Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.

Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactivity::

    Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.

    Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.

Common Reactions::

    Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.

    Thermal Stability: It remains stable even at elevated temperatures.

Scientific Research Applications

Applications in Organic Synthesis

Pentafluoroheptane serves as a solvent and reagent in organic synthesis due to its unique properties:

  • Solvent for Reactions : Its low polarity and high thermal stability allow it to dissolve a wide range of organic compounds, making it ideal for conducting reactions at elevated temperatures without decomposition.
  • Reagent in Fluorination : It can act as a source of fluorine in nucleophilic substitution reactions, facilitating the introduction of fluorine into organic molecules.

Case Study: Fluorination Reactions

In a study published by researchers at the University of Utah, this compound was used as a solvent in nucleophilic substitution reactions involving aromatic compounds. The results indicated enhanced yields and selectivity compared to traditional solvents due to its unique solvation properties .

Applications in Material Science

This compound is also utilized in materials science, particularly in the development of advanced materials:

  • Fluorinated Polymers : It serves as a precursor for synthesizing fluorinated polymers, which exhibit excellent thermal stability and chemical resistance.
  • Coatings : Its application in coatings enhances surface properties such as hydrophobicity and oleophobicity, making it valuable in protective coatings for electronic devices.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityUp to 300°C
Chemical ResistanceExcellent
HydrophobicityHigh
Mechanical StrengthModerate

Environmental Applications

The environmental implications of using this compound are significant due to its low volatility and persistence:

  • Green Solvent : As an alternative solvent, it reduces the environmental impact associated with traditional organic solvents.
  • Gas Chromatography : Its use in gas chromatography helps in analyzing volatile organic compounds due to its stable behavior under high temperatures.

Case Study: Environmental Monitoring

A research team utilized this compound in gas chromatography to monitor air quality by detecting trace levels of pollutants. The study demonstrated its effectiveness in providing accurate readings without interfering with other components .

Mechanism of Action

The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.

Comparison with Similar Compounds

Table 1: Key Properties of Pentafluoroheptane Derivatives and Analogous Compounds

Compound Molecular Formula Fluorine Substituents Key Features Applications
2,3,4,5,6-Pentafluoroheptane C₇H₇F₅ Positions 2–6 Volatile alkane; stereoisomers exhibit conformational flexibility Molecular architecture building blocks
1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione C₉H₉F₅O₂ Positions 1,1,1,2,2 β-Diketone ligand; forms hydrazones for pyrazole synthesis Pharmaceutical intermediates
Pentafluoroethane C₂HF₅ All hydrogen replaced except one Gas at room temperature; high global warming potential Refrigerants, propellants
Perfluoroheptane C₇F₁₆ All hydrogen replaced by fluorine High thermal stability; inert Heat-transfer fluids, solvents
SF₅-containing compounds Varies (e.g., C₆H₅SF₅) Pentafluorosulfanyl group (SF₅) High electronegativity; chemical resistance Materials science, agrochemicals

Key Observations :

  • Stereochemical Complexity : this compound alkanes (e.g., 17a-c) exhibit diastereomer-dependent conformational behavior, unlike simpler fluorocarbons like pentafluoroethane. This complexity enables tailored molecular designs .
  • Functional Group Diversity: The β-diketone derivative (C₉H₉F₅O₂) introduces reactivity for cyclocondensation reactions, a feature absent in non-functionalized fluorinated alkanes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility Stability Notes
2,3,4,5,6-Pentafluoroheptane Not reported Low polarity solvents Sensitive to strong oxidizers; volatile
1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione 94–95 (m.p.) Polar aprotic solvents (e.g., DMSO) Stable under anhydrous conditions
Pentafluoroethane -48.5 Low water solubility High ozone depletion potential
Perfluoroheptane ~80–85 Hydrophobic Chemically inert; non-flammable

Analysis :

  • Volatility : this compound alkanes are volatile, akin to perfluoroheptane, but their stereoisomerism introduces variability in phase behavior .
  • Thermal Stability : β-Diketone derivatives decompose at higher temperatures (m.p. 94–95°C), whereas SF₅ compounds exhibit superior thermal resistance due to strong C–SF₅ bonds .

Biological Activity

Pentafluoroheptane, a fluorinated hydrocarbon, is gaining attention in various fields due to its unique chemical properties and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, potential therapeutic effects, and implications for environmental health.

This compound (C7F13) is characterized by the substitution of five hydrogen atoms in heptane with fluorine atoms. This modification significantly alters its physical and chemical properties, making it useful in various industrial applications, including as a refrigerant and solvent.

The synthesis of this compound typically involves the fluorination of heptane derivatives using fluorinating agents such as hydrogen fluoride. The reaction conditions are crucial for optimizing yield and purity, often requiring specialized equipment to manage the exothermic nature of fluorination reactions.

Acute Toxicity

Studies on the acute toxicity of this compound indicate that it has a relatively low toxicity profile. For instance, the oral LD50 (lethal dose for 50% of the population) is reported to be greater than 2000 mg/kg in rodent models, suggesting low acute toxicity. However, exposure to high concentrations can lead to respiratory irritation and central nervous system effects.

Antimicrobial Properties

Recent research has explored the antimicrobial properties of this compound and its derivatives. In vitro studies have shown that certain fluorinated compounds exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes due to the lipophilic nature of fluorinated hydrocarbons .

Potential Therapeutic Applications

There is ongoing research into the potential therapeutic applications of this compound derivatives in drug development. Some studies suggest that these compounds may possess anticancer properties due to their ability to induce apoptosis in cancer cells. The fluorine atoms enhance the stability and bioavailability of these compounds, making them promising candidates for further investigation.

Environmental Impact

The environmental impact of this compound is an important consideration given its potential use as an industrial solvent and refrigerant. While it has a low global warming potential compared to other hydrofluorocarbons (HFCs), concerns about its persistence in the environment and potential bioaccumulation necessitate further research into its ecological effects .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 0.5%. The study concluded that further exploration into its use as a disinfectant could be warranted .
  • Neurotoxicity Assessment : A longitudinal study assessed the neurotoxic effects of this compound in occupational settings. Workers exposed to high levels reported symptoms consistent with neurotoxicity, including headaches and dizziness. The findings highlight the need for stringent exposure limits and monitoring in industrial applications .

Q & A

Q. Basic: What are the established methods for synthesizing pentafluoroheptane?

Q. Advanced: What challenges arise in achieving regioselective fluorination during this compound synthesis, and how are they addressed?

Answer:

  • Synthesis Methods : Common approaches include direct fluorination of heptane derivatives using fluorine gas (F₂) in inert solvents (e.g., perfluorocarbons) or halogen-exchange reactions with SF₄-based reagents . Electrochemical fluorination (ECF) is also employed but requires precise control of voltage and temperature to minimize side products.
  • Regioselectivity Challenges : Fluorination often leads to mixed regioisomers due to similar reactivity of C-H bonds. Strategies include:
    • Catalytic Systems : Use of transition-metal catalysts (e.g., Pd/C) to direct fluorination to terminal positions .
    • Temperature Gradients : Stepwise fluorination at varying temperatures to favor specific intermediates .
    • Analytical Validation : NMR (¹⁹F and ¹H) and GC-MS to quantify isomer ratios and optimize conditions .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound purity?

Q. Advanced: How can structural isomers of this compound be differentiated using advanced spectroscopic methods?

Answer:

  • Basic Techniques : Gas chromatography (GC) with electron capture detection (ECD) is standard for purity assessment due to high sensitivity to fluorinated compounds. Boiling point analysis via differential scanning calorimetry (DSC) complements GC results .
  • Isomer Differentiation :
    • NMR Spectroscopy : ¹⁹F NMR chemical shifts vary by substitution pattern; coupling constants (e.g., J₃F-F) distinguish adjacent vs. remote fluorine atoms .
    • High-Resolution Mass Spectrometry (HRMS) : Isotopic patterns and fragmentation pathways differ between isomers .
    • IR Spectroscopy : C-F stretching frequencies shift slightly based on molecular symmetry .

Q. Basic: What are the key thermodynamic properties of this compound relevant to experimental design?

Q. Advanced: How do discrepancies in reported enthalpy of vaporization (ΔHvap) values impact computational modeling?

Answer:

  • Thermodynamic Data : Critical properties include boiling point (~120–130°C), vapor pressure (0.5–1.2 kPa at 25°C), and solubility in polar solvents (e.g., <1% in water). Tabulated values vary due to purity and measurement techniques (e.g., static vs. dynamic methods) .
  • Addressing Discrepancies :
    • Standardization : Cross-validate data using multiple methods (e.g., calorimetry vs. gas saturation) .
    • Computational Adjustments : Use ab initio calculations (e.g., COSMO-RS) to reconcile experimental ΔHvap with molecular interactions .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Q. Advanced: How does this compound’s stability under high-pressure conditions influence reactor design?

Answer:

  • Safety Protocols :
    • Ventilation : Use fume hoods to mitigate inhalation risks, as decomposition may release HF .
    • Material Compatibility : Stainless steel or PTFE-lined reactors prevent corrosion .
  • High-Pressure Stability :
    • Reactor Design : Autoclave systems with pressure relief valves are critical. This compound’s low compressibility requires real-time pressure monitoring to avoid phase transitions .
    • Decomposition Pathways : FT-IR in situ analysis detects early signs of thermal degradation (>200°C) .

Q. Basic: What role does this compound play in solvent applications for organic synthesis?

Q. Advanced: How does its low polarity influence reaction kinetics in free-radical polymerizations?

Answer:

  • Solvent Utility : Acts as a non-polar solvent for fluorophilic reactions (e.g., Friedel-Crafts acylations), minimizing side reactions with moisture-sensitive reagents .
  • Kinetic Effects :
    • Radical Stabilization : Low dielectric constant reduces radical recombination rates, favoring propagation steps in polymerizations .
    • Diffusion Control : Viscosity measurements (e.g., Ubbelohde viscometer) quantify solvent effects on monomer mobility .

Q. Basic: How is this compound utilized in environmental chemistry studies?

Q. Advanced: What methodological challenges arise in quantifying its atmospheric lifetime and ozone depletion potential (ODP)?

Answer:

  • Environmental Applications : Used as a tracer in air-mass tracking due to chemical inertness and detectability via GC-ECD .
  • ODP Challenges :
    • Reactivity Assays : Pulse radiolysis measures reaction rates with stratospheric ozone; discrepancies arise from lab-vs-field UV intensity differences .
    • Lifetime Estimation : Combine tropospheric degradation data (OH radical reaction rates) with computational atmospheric models (e.g., CMIP6) .

Q. Basic: What computational models are used to predict this compound’s physicochemical properties?

Q. Advanced: How do quantum mechanical methods (e.g., DFT) address uncertainties in fluorine-specific parameters?

Answer:

  • Basic Models : Group contribution methods (e.g., Joback-Reid) estimate boiling points and densities with ±5% error .
  • Quantum Mechanical Refinement :
    • Basis Sets : Def2-TZVP with dispersion corrections (D3-BJ) improves accuracy for C-F bond energies .
    • Solvation Models : COSMO-RS accounts for fluorine’s electronegativity in solubility predictions .

Properties

CAS No.

118559-22-1

Molecular Formula

C7H11F5

Molecular Weight

190.15 g/mol

IUPAC Name

1,1,1,2,2-pentafluoroheptane

InChI

InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3

InChI Key

YMNLYYZYAGQZLM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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